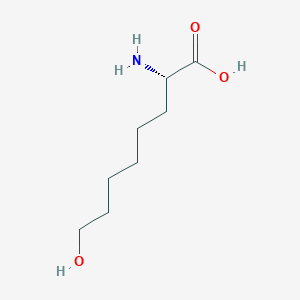
(2S)-2-Amino-8-hydroxyoctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-8-hydroxyoctanoic acid is a compound with the molecular formula C8H17NO3 It is an amino acid derivative characterized by the presence of an amino group at the second carbon and a hydroxyl group at the eighth carbon of the octanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-8-hydroxyoctanoic acid can be achieved through several synthetic routes. One common method involves the use of ozonolysis, where alkenes are cleaved using ozone to form carbonyl compounds. This process can be followed by reductive workup using reagents such as dimethyl sulfide or zinc and acetic acid to yield the desired amino acid derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-8-hydroxyoctanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired product, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed
Major products formed from these reactions include various derivatives of this compound, such as amides, alcohols, and ketones, which can be further utilized in different applications.
Applications De Recherche Scientifique
(2S)-2-Amino-8-hydroxyoctanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the biosynthesis of certain biomolecules.
Medicine: It has potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-8-hydroxyoctanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in enzymatic reactions, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2S)-2-Amino-8-hydroxyoctanoic acid include other amino acid derivatives such as:
- (2S)-2-Amino-8-oxooctanoic acid
- (2S)-2-Amino-8-hydroxydecanoic acid
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C8H17NO3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
(2S)-2-amino-8-hydroxyoctanoic acid |
InChI |
InChI=1S/C8H17NO3/c9-7(8(11)12)5-3-1-2-4-6-10/h7,10H,1-6,9H2,(H,11,12)/t7-/m0/s1 |
Clé InChI |
BXWIRZWJUWLKSW-ZETCQYMHSA-N |
SMILES isomérique |
C(CCCO)CC[C@@H](C(=O)O)N |
SMILES canonique |
C(CCCO)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















